ethyl [6-bromo-2-(2-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
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Overview
Description
ETHYL 2-[6-BROMO-2-(2-CHLOROPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE is a complex organic compound with a unique structure that includes bromine, chlorine, and phenyl groups
Preparation Methods
The synthesis of ETHYL 2-[6-BROMO-2-(2-CHLOROPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine and chlorine substituents: This step often involves halogenation reactions using reagents such as bromine and chlorine.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl acetate derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
ETHYL 2-[6-BROMO-2-(2-CHLOROPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[6-BROMO-2-(2-CHLOROPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[6-BROMO-2-(2-CHLOROPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[6-BROMO-2-(2-CHLOROPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE include other tetrahydroquinazoline derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. The uniqueness of ETHYL 2-[6-BROMO-2-(2-CHLOROPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE lies in its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22BrClN2O2 |
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Molecular Weight |
485.8 g/mol |
IUPAC Name |
ethyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
InChI |
InChI=1S/C24H22BrClN2O2/c1-2-30-22(29)15-28-23(16-8-4-3-5-9-16)19-14-17(25)12-13-21(19)27-24(28)18-10-6-7-11-20(18)26/h3-14,23-24,27H,2,15H2,1H3 |
InChI Key |
LZVYYGKXLJBVMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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